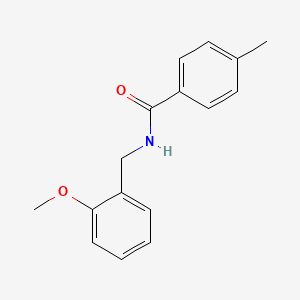

N-(2-methoxybenzyl)-4-methylbenzamide

説明

特性

分子式 |

C16H17NO2 |

|---|---|

分子量 |

255.31 g/mol |

IUPAC名 |

N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)16(18)17-11-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |

InChIキー |

CAWXMHASHOOEJE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

正規SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

製品の起源 |

United States |

科学的研究の応用

Antimicrobial and Anticancer Activities

Research indicates that N-(2-methoxybenzyl)-4-methylbenzamide exhibits significant biological activities, particularly as an antimicrobial and anticancer agent . Studies have shown its potential to inhibit specific pathways involved in disease processes, including cancer cell proliferation by disrupting key signaling pathways associated with receptor tyrosine kinases .

Synthesis Example: One-Pot Reaction

A typical synthesis involves reacting 4-methylbenzaldehyde with 2-methoxybenzylamine under controlled conditions to yield this compound. The reaction conditions can significantly influence the yield, making it crucial to optimize factors such as solvent choice and reaction time .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| One-Pot Oxidative Amidation | 41 | Acetonitrile, KBr, Oxone |

| Alternative Methods | Varies | Depends on reagents used |

Case Study: Anticancer Activity

In a study examining new derivatives of 4-methylbenzamide, this compound was included as a candidate for anti-kinase activity. The results indicated that modifications to the compound could enhance its efficacy against specific cancer cell lines, suggesting a promising avenue for further research and development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its structural features that facilitate interaction with bacterial cell membranes.

類似化合物との比較

Comparison with Structurally Similar Benzamide Derivatives

Key Observations :

- Substituent Effects: The 2-methoxy group in N-(2-methoxybenzyl)-4-methylbenzamide enhances solubility in polar solvents compared to non-polar derivatives like N-(tert-butyl)-4-methylbenzamide . Bromine or iodine substituents (e.g., 4MNB, N-(2-iodophenyl)-4-methylbenzamide) increase molecular weight and steric bulk, affecting crystallinity and biological activity .

- Synthetic Complexity : Hybrid structures like the thiazole-containing benzamide (evidence 6) require multi-step syntheses involving heterocyclic ring formation, whereas simpler derivatives (e.g., tert-butyl analog) are synthesized in one step .

Crystallographic and Spectroscopic Comparisons

- Dihedral Angles : The 2-methoxybenzyl group in this compound forms a dihedral angle of 15.2° with the benzamide core, promoting planar stacking . In contrast, the thiazole hybrid (evidence 6) exhibits a larger angle (28.5° ) due to steric hindrance from the thiazole ring .

- Hydrogen Bonding : N–H···O interactions dominate in this compound (bond length: 2.05 Å), while brominated analogs like 4MNB show additional Br···O interactions (2.98 Å) .

準備方法

Acyl Chloride-Mediated Amidation

The most widely reported method for synthesizing N-(2-methoxybenzyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-methoxybenzylamine under controlled conditions.

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic acyl substitution, where the amine group of 2-methoxybenzylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. Key parameters include:

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic acyl chlorides and amines.

- Temperature : Reactions are typically conducted at 20–40°C to balance reaction rate and byproduct formation. Elevated temperatures (>50°C) risk decomposition of the acyl chloride.

- Base Additives : Pyridine or triethylamine (TEA) are used to scavenge HCl generated during the reaction, shifting the equilibrium toward product formation.

Representative Protocol:

- Dissolve 4-methylbenzoyl chloride (10 mmol) in DCM (20 mL).

- Add 2-methoxybenzylamine (10 mmol) and pyridine (12 mmol) dropwise at 25°C.

- Stir for 3–4 hours, monitor by TLC (hexane:ethyl acetate = 3:1).

- Quench with 5% HCl, wash organic layer with NaHCO₃ and brine.

- Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol.

Carboxylic Acid Activation via Coupling Reagents

For laboratories lacking facilities to handle acyl chlorides, carbodiimide-based coupling offers a safer alternative.

DCC/HOBt-Mediated Coupling

4-Methylbenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) before reacting with 2-methoxybenzylamine:

Procedure:

- Suspend 4-methylbenzoic acid (10 mmol) in THF (30 mL).

- Add DCC (12 mmol) and HOBt (12 mmol) at 0°C, stir for 30 minutes.

- Introduce 2-methoxybenzylamine (10 mmol), warm to room temperature, and stir for 12–16 hours.

- Filter off dicyclohexylurea, concentrate, and purify via column chromatography (SiO₂, hexane:ethyl acetate).

Yield : 65–72%

Advantage : Avoids corrosive acyl chlorides; suitable for acid-sensitive substrates.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors:

Continuous Flow Amidation

- Pump separate streams of:

- 4-Methylbenzoyl chloride (0.5 M in DCM)

- 2-Methoxybenzylamine (0.5 M in DCM)

- Triethylamine (0.6 M in DCM)

- Combine streams in a microreactor (residence time = 5 minutes, 30°C).

- Direct output to a liquid-liquid separator for HCl removal.

- Crystallize product using anti-solvent (hexane).

Throughput : 1.2 kg/hour

Purity : 99.5% (GC-MS)

Comparative Analysis of Methods

Characterization and Quality Control

All synthetic routes require rigorous characterization to confirm product identity:

Challenges and Optimization Strategies

Byproduct Mitigation

Q & A

Q. Methodological Troubleshooting

- Yield Discrepancies : Variances often arise from solvent purity (e.g., anhydrous vs. technical grade) or reaction temperature control. Replicate experiments under inert atmospheres (N/Ar) to confirm reproducibility .

- Fluorescence Variability : Check solvent effects—protic solvents (e.g., methanol) may quench fluorescence compared to aprotic solvents (e.g., acetonitrile). Validate pH adjustments using buffered solutions .

What strategies enhance the compound’s application in medicinal chemistry research?

Q. Advanced Applications

- Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methyl position to improve binding affinity with target enzymes .

- Biological Probes : Conjugate with fluorescent tags (e.g., BODIPY) via amide linkages to track cellular uptake in real-time microscopy .

How can computational methods complement experimental data for this compound?

Q. Advanced Integration

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare with experimental data to validate conformers .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。